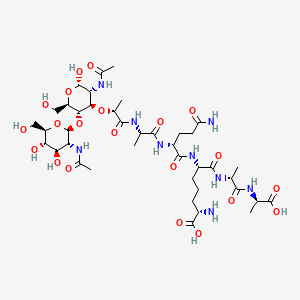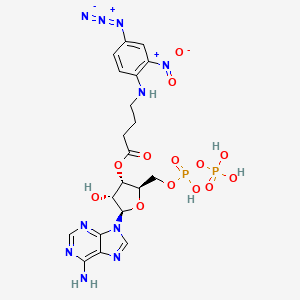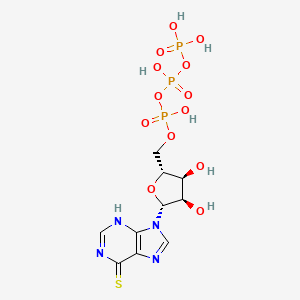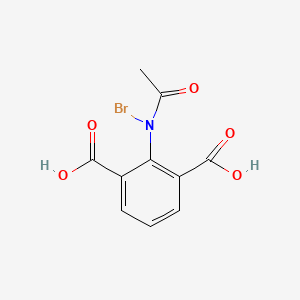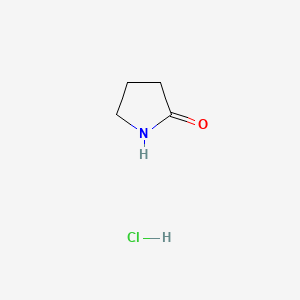
2-Pyrrolidinone, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone is the simplest γ-lactam, which can be used as an organic solvent and is an important organic intermediate . It is a colorless liquid at room temperature and can be miscible with water and most organic solvents .
Synthesis Analysis
2-Pyrrolidinone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . There are also selective synthesis methods of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines . Another method involves the use of reagents and conditions such as LiHMDS, THF, CH3I, NaOH in MeOH/H2O, and others .Molecular Structure Analysis
The molecular structure of 2-Pyrrolidinone consists of a 5-membered lactam . The FT-IR spectra of the hydrogen bonding lactam 2-pyrrolidinone in CCl4 was studied .Chemical Reactions Analysis
In an aqueous strong acid or base solution, 2-pyrrolidone is hydrolyzed to form 4-aminobutyric acid. In the presence of a base, 2-pyrrolidone can be ring-opened and polymerized to form polypyrrolidone . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Physical And Chemical Properties Analysis
2-Pyrrolidinone is a colorless liquid that is miscible with water and most common organic solvents . It has a molar mass of 85.106 g·mol−1, a density of 1.116 g/cm3, a melting point of 25 °C, and a boiling point of 245 °C .Wirkmechanismus
Safety and Hazards
2-Pyrrolidinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and may damage fertility or the unborn child . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe vapors or spray mist .
Zukünftige Richtungen
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
CAS-Nummer |
63886-26-0 |
|---|---|
Produktname |
2-Pyrrolidinone, hydrochloride |
Molekularformel |
C4H8ClNO |
Molekulargewicht |
121.56 g/mol |
IUPAC-Name |
pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-2-1-3-5-4;/h1-3H2,(H,5,6);1H |
InChI-Schlüssel |
RASPWLYDBYZRCR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1.Cl |
Kanonische SMILES |
C1CC(=O)NC1.Cl |
Andere CAS-Nummern |
63886-26-0 |
Verwandte CAS-Nummern |
616-45-5 (Parent) |
Synonyme |
2-pyrrolidinone 2-pyrrolidone 2-pyrrolidone, (18)O-labeled 2-pyrrolidone, 5-(14)C-labeled 2-pyrrolidone, aluminum salt 2-pyrrolidone, cerium salt 2-pyrrolidone, hydrobromide 2-pyrrolidone, hydrochloride 2-pyrrolidone, hydrotribromide 2-pyrrolidone, lithium salt 2-pyrrolidone, potassium salt 2-pyrrolidone, rubidium salt 2-pyrrolidone, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



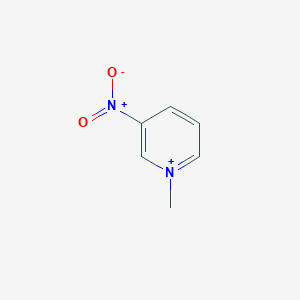

![2-[3-(5-Mercapto-[1,3,4]thiadiazol-2YL)-ureido]-N-methyl-3-pentafluorophenyl-propionamide](/img/structure/B1226680.png)

![7,7-dimethyl-1-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide](/img/structure/B1226685.png)
![1'-(Phenylmethyl)-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-indole]one](/img/structure/B1226686.png)
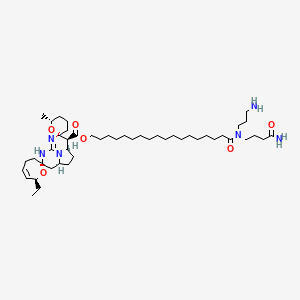
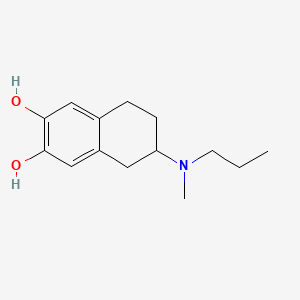
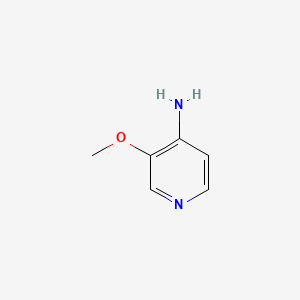
![(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1226691.png)
